molecular formula C14H9ClF3N3O B3038457 1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 865660-40-8

1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3038457
CAS No.: 865660-40-8
M. Wt: 327.69 g/mol
InChI Key: PWQZXFOXNASUOU-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chloropyridinyl group, a trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O/c1-8-4-11(14(16,17)18)10(5-19)13(22)21(8)7-9-2-3-12(15)20-6-9/h2-4,6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQZXFOXNASUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=C(C=C2)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112145
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865660-40-8
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865660-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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